Cas no 147517-06-4 (1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-)

1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- structure
147517-06-4 structure
商品名:1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-
CAS番号:147517-06-4
MF:C15H12O5
メガワット:272.25278
CID:210770
PubChem ID:10333412

1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- 化学的及び物理的性質

名前と識別子

    • 1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-
    • Thunberginol C
    • 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
    • [ "" ]
    • Thunbergil C
    • 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
    • 147517-06-4
    • HY-N1151
    • CS-0016441
    • BCP23561
    • 6,8-dihydroxy-3-(4-hydroxyphenyl)isochroman-1-one
    • NCGC00385856-01!6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
    • 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-, (+/-)-
    • Thunbergil C ;3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
    • UNII-X3P5X86ZBF
    • SCHEMBL23067798
    • Q7798880
    • DTXSID00438304
    • X3P5X86ZBF
    • AKOS032948792
    • FS-10392
    • 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-
    • CHEMBL69267
    • TG(14:0/20:2w6/20:4)
    • Tag(14:0/20:2W6/20:4W6)
    • Tracylglycerol(54:6)
    • TG(14:0/20:2W6/20:4W6)
    • Triacylglycerol(14:0/20:2/20:4)
    • TG(14:0/20:2n6/20:4n6)
    • DTXCID60389126
    • Tracylglycerol(14:0/20:2/20:4)
    • TAG(14:0/20:2w6/20:4)
    • DA-58552
    • TG(14:0/20:2/20:4)
    • Tag(14:0/20:2(11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
    • Tracylglycerol(14:0/20:2n6/20:4)
    • Triacylglycerol(14:0/20:2W6/20:4W6)
    • TAG(14:0/20:2n6/20:4)
    • Tracylglycerol(14:0/20:2w6/20:4)
    • TAG(14:0/20:2/20:4)
    • Triacylglycerol(14:0/20:2n6/20:4n6)
    • Triacylglycerol(14:0/20:2(11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
    • Tag(14:0/20:2n6/20:4n6)
    • TG(14:0/20:2n6/20:4)
    • インチ: InChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2
    • InChIKey: WMAITHDYVBQITD-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC2CC(C3C=CC(O)=CC=3)OC(=O)C=2C(O)=C1

計算された属性

  • せいみつぶんしりょう: 272.06800
  • どういたいしつりょう: 272.06847348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 87Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 595.8±50.0 °C at 760 mmHg
  • フラッシュポイント: 232.0±23.6 °C
  • PSA: 86.99000
  • LogP: 2.25760
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- セキュリティ情報

1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TMA0955-100 mg
Thunberginol C
147517-06-4 98%
100MG
¥ 17,500 2023-07-10
TargetMol Chemicals
TMA0955-5 mg
Thunberginol C
147517-06-4 98%
5mg
¥ 7,000 2023-07-10
TargetMol Chemicals
TMA0955-25mg
Thunberginol C
147517-06-4
25mg
¥ 10600 2024-07-19
TargetMol Chemicals
TMA0955-50 mg
Thunberginol C
147517-06-4 98%
50mg
¥ 13,800 2023-07-10
TargetMol Chemicals
TMA0955-100mg
Thunberginol C
147517-06-4
100mg
¥ 17500 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T41810-5mg
6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
147517-06-4 ,HPLC≥95%
5mg
¥3138.0 2023-09-06
TargetMol Chemicals
TMA0955-5mg
Thunberginol C
147517-06-4 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
TMA0955-50mg
Thunberginol C
147517-06-4
50mg
¥ 13800 2024-07-19

1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)- 関連文献

1H-2-Benzopyran-1-one,3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-に関する追加情報

Introduction to 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) (CAS No. 147517-06-4)

1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) (CAS No. 147517-06-4) is a significant compound in the field of medicinal chemistry and pharmacology. This compound, also known as 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydrobenzopyran-1(2H)-one, has garnered considerable attention due to its potential therapeutic applications and unique structural features. In this article, we will delve into the chemical properties, biological activities, and recent research advancements associated with this compound.

The molecular structure of 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) is characterized by a benzopyran core with multiple hydroxyl groups. The presence of these hydroxyl groups imparts significant polarity and reactivity to the molecule, making it an interesting target for various chemical modifications and biological studies. The compound's IUPAC name is 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydrobenzopyran-1(2H)-one, which accurately describes its functional groups and structural arrangement.

In terms of physical properties, 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) is a solid at room temperature with a melting point of approximately 200°C. It is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water due to its polar nature. These properties make it suitable for various analytical techniques and biological assays.

The biological activities of 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) have been extensively studied in recent years. One of the most notable findings is its potent antioxidant activity. Research has shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress. This property makes it a promising candidate for the development of anti-inflammatory and neuroprotective drugs.

Beyond its antioxidant properties, 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) has also demonstrated significant anti-cancer potential. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings have sparked interest in exploring this compound as a potential therapeutic agent for cancer treatment.

In addition to its direct biological effects, 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) has been used as a synthetic intermediate in the development of novel pharmaceuticals. Its versatile chemical structure allows for the introduction of various functional groups through chemical modifications. This flexibility has led to the synthesis of numerous derivatives with enhanced pharmacological properties.

The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) typically involves multi-step processes starting from readily available starting materials. One common approach is the condensation of resorcinol with acetophenone followed by cyclization and reduction steps. Recent advancements in synthetic methods have focused on improving the yield and purity of the final product while minimizing environmental impact.

Clinical trials involving compounds derived from 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been promising, with several derivatives showing favorable pharmacokinetic profiles and minimal side effects. These trials are crucial for translating laboratory findings into practical medical applications.

In conclusion, 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl) (CAS No. 147517-06-4) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmacology. Its unique chemical structure and diverse biological activities make it an important target for ongoing research and development efforts. As new studies continue to uncover its full potential, this compound is likely to play a significant role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.

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